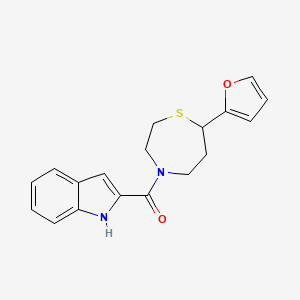

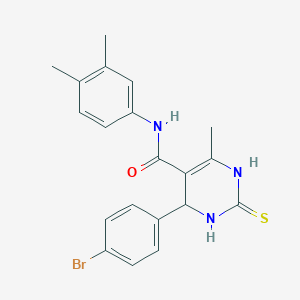

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

科学的研究の応用

Organic Synthesis Applications

Aza-Piancatelli Rearrangement and Michael Reaction : The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, showcasing the utility of furan-2-yl(phenyl)methanol derivatives in generating complex heterocyclic structures efficiently and selectively (B. Reddy et al., 2012).

Catalytic Synthesis of Cyclopentenones : Demonstrating the catalytic abilities of phosphomolybdic acid in the aza-Piancatelli rearrangement for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol and aryl amines, highlighting the method's good yields, high selectivity, and short reaction time (B. Reddy et al., 2012).

Synthesis of Furan-2-one–Tetrahydroindole–Cyclobutene Sequence : Showcasing the conversion of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate to furan-2-one–tetrahydroindole–cyclobutene sequences, illustrating a novel approach to accessing complex fused systems from simpler heterocyclic precursors (L. Sobenina et al., 2011).

Pharmacological Potential

Protein Tyrosine Kinase Inhibitory Activity : A series of furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, with some showing comparable or superior effects to genistein, a known inhibitor. This research opens potential pathways for the development of new therapeutic agents targeting protein tyrosine kinases (Feilang Zheng et al., 2011).

In Vitro Inhibitory Effects on VSMC Proliferation : New furan-2-yl(phenyl)methanone derivatives demonstrated inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, suggesting potential therapeutic implications in conditions where VSMC proliferation is a contributing factor, such as atherosclerosis (Li Qing-shan, 2011).

特性

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGVHXBMWXTDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)

![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2671932.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)

![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)